molecular formula C6H4Cl2N4 B1398735 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 939979-32-5

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B1398735
CAS No.: 939979-32-5
M. Wt: 203.03 g/mol
InChI Key: ILSHTSRLVMUZKS-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a fused pyrazolo-pyrimidine ring system.

Mechanism of Action

Target of Action

The primary target of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in a decrease in cell proliferation, which is particularly beneficial in the treatment of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature . It is also classified as a combustible solid, indicating that it may pose a fire risk under certain conditions . Furthermore, the compound should be stored in a sealed container away from moisture . These factors should be taken into consideration when handling and storing the compound.

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, this compound interacts with other proteins involved in cell signaling pathways, such as protein kinases, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This effect is primarily due to its inhibition of CDKs, which are essential for the transition from the G1 to the S phase of the cell cycle. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues, which inhibits the kinase activity . This inhibition prevents the phosphorylation of target proteins required for cell cycle progression. Additionally, this compound can modulate the activity of other signaling molecules, such as protein kinases, by binding to their active sites and altering their conformation . These interactions lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s role as a CDK inhibitor and its impact on cell cycle regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood chemistry have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of water-soluble metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is predominantly found in the cytoplasm, where it interacts with CDKs and other signaling molecules . Additionally, it can localize to the nucleus, where it affects gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, may also influence the subcellular distribution of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloro-2-methylpyrimidine with hydrazine hydrate, followed by cyclization to form the desired pyrazolo-pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 5,7-diamino derivative of the original compound .

Properties

IUPAC Name

5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-4-3(2-9-12)10-6(8)11-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSHTSRLVMUZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725553
Record name 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939979-32-5
Record name 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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